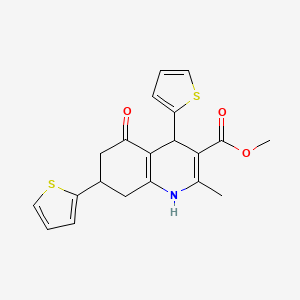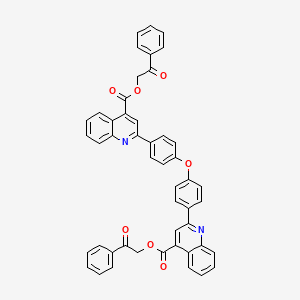![molecular formula C26H30N2O2 B11097348 N,N'-naphthalene-1,5-diylbisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B11097348.png)
N,N'-naphthalene-1,5-diylbisbicyclo[4.1.0]heptane-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(BICYCLO[410]HEPT-7-YLCARBONYL)AMINO]-1-NAPHTHYL}BICYCLO[410]HEPTANE-7-CARBOXAMIDE is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(BICYCLO[410]HEPT-7-YLCARBONYL)AMINO]-1-NAPHTHYL}BICYCLO[410]HEPTANE-7-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the amide bond under specific reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-(dimethylamino)pyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods not only enhance the efficiency but also reduce the production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]-1-NAPHTHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be facilitated by reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like NaBH4, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield quaternary ammonium compounds, while reduction reactions can produce amine derivatives.
Scientific Research Applications
N-{5-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]-1-NAPHTHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound is used in the development of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]-1-NAPHTHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]-1-NAPHTHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE shares structural similarities with other bicyclic compounds, such as bicyclo[2.2.1]heptane derivatives and bicyclo[3.1.0]hexane derivatives.
Naphthyl-based compounds: Compounds containing the naphthyl group, such as naphthalene derivatives, also share similarities in terms of their aromatic properties and potential biological activities.
Uniqueness
What sets N-{5-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]-1-NAPHTHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE apart is its unique combination of the bicyclic heptane structure and the naphthyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H30N2O2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[5-(bicyclo[4.1.0]heptane-7-carbonylamino)naphthalen-1-yl]bicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C26H30N2O2/c29-25(23-17-7-1-2-8-18(17)23)27-21-13-5-12-16-15(21)11-6-14-22(16)28-26(30)24-19-9-3-4-10-20(19)24/h5-6,11-14,17-20,23-24H,1-4,7-10H2,(H,27,29)(H,28,30) |
InChI Key |
HUUNVNZQBWVCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NC3=CC=CC4=C3C=CC=C4NC(=O)C5C6C5CCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[({[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11097289.png)
![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11097291.png)
![3-Methyl-N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]butanehydrazide](/img/structure/B11097294.png)
![1-cyclohexyl-1-(3-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}propyl)-3-phenylthiourea](/img/structure/B11097299.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone](/img/structure/B11097306.png)
![N-[(2Z)-3-ethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11097311.png)
![phenyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11097317.png)
![(4Z)-2-(3,4-dimethylphenyl)-5-methyl-4-({[3-(phenylamino)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11097320.png)
![([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetonitrile](/img/structure/B11097323.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorobenzyl)butanamide](/img/structure/B11097333.png)


![5-[(4-cyclohexylphenoxy)methyl]-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11097352.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11097353.png)
